3-(Aminomethyl)-5-methylhex-5-enoic acid

Analytical Chemistry Pharmaceutical Impurity Profiling Method Validation

Generic pharmaceutical manufacturers face challenges in resolving and quantifying the 5,6-dehydro impurity in Pregabalin due to chromatographic overlap with the parent API. This racemic 5,6-dehydro species provides a chromatographically distinct reference marker that eliminates signal overlap, enabling accurate impurity tracking. - USP-designated Pharmaceutical Analytical Impurity (Catalog No. 1A02350) with FDA UNII 56ERL09SKM for regulatory filings. - Supplied with full characterization data (NMR, MS, HPLC, IR, UV) to support ANDA method validation and QC release testing. - The racemic nature facilitates chiral method development for the (S)-enantiomer, the predominant impurity form of regulatory concern.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 1136478-30-2
Cat. No. B134580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)-5-methylhex-5-enoic acid
CAS1136478-30-2
Synonyms3-(Aminomethyl)-5-methyl-5-hexenoic Acid;  5,6-Dehydropregabalin; 
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC(=C)CC(CC(=O)O)CN
InChIInChI=1S/C8H15NO2/c1-6(2)3-7(5-9)4-8(10)11/h7H,1,3-5,9H2,2H3,(H,10,11)
InChIKeyPASWFMDVINTBNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Aminomethyl)-5-methylhex-5-enoic Acid Procurement Baseline


3-(Aminomethyl)-5-methylhex-5-enoic acid (CAS 1136478-30-2) is a gamma-amino acid derivative with molecular formula C8H15NO2 and molecular weight 157.21 g/mol [1]. Also designated as rac-5,6-Dehydropregabalin or Pregabalin-5-eliminate, the compound features a 5,6-unsaturation distinguishing it from the saturated pharmacophore of Pregabalin [1]. Computed physicochemical descriptors include XLogP3-AA of -1.5, two hydrogen bond donors, three hydrogen bond acceptors, and five rotatable bonds [1]. Commercial suppliers report purity specifications ranging from >95% to 96.00%, with a melting point of 162–168°C [2].

Impurity Reference Marker Authenticated 5,6-dehydro impurity standard for Pregabalin analysis
Racemic Standard Enables chiral method development for (S)-enantiomer tracking
Chromatographic Resolution Terminal olefin ensures baseline separation from Pregabalin

Non-Interchangeability of 3-(Aminomethyl)-5-methylhex-5-enoic Acid


3-(Aminomethyl)-5-methylhex-5-enoic acid occupies a fundamentally distinct functional niche relative to its saturated counterpart Pregabalin and other in-class analogs. While structurally related, the presence of the 5,6-olefin imparts chromatographically resolvable behavior and distinct reactivity profiles that are non-overlapping with Pregabalin's saturated backbone [1]. Generic substitution between this compound and other gabapentinoid derivatives—including Pregabalin (CAS 148553-50-8), the 4,5-dehydro analog (Pregabalin-4-eliminate), or the (S)-enantiomer (CAS 1141362-94-8)—is precluded by their differentiated regulatory functions: this racemic 5,6-dehydro species serves as an authenticated reference marker for pharmaceutical impurity analysis [1], whereas the parent compound is an active pharmaceutical ingredient. Substitution without traceable characterization data would invalidate analytical method validation for Abbreviated New Drug Applications (ANDA) and regulatory quality control workflows [1].

Pregabalin (CAS 148553-50-8) Active pharmaceutical ingredient; not a validated impurity reference. Lacks 5,6-olefin for chromatographic discrimination.
Pregabalin-4-eliminate 4,5-unsaturation yields distinct retention behavior and separate USP regulatory identity; methods may not transfer.
(S)-Enantiomer (CAS 1141362-94-8) Enantiopure standard for chiral purity; racemate required for enantiomeric separation method development.

Differentiation Evidence for 3-(Aminomethyl)-5-methylhex-5-enoic Acid


Chromatographic Resolution from Pregabalin

The compound possesses a terminal 5,6-olefin absent in Pregabalin [1]. The saturated analog Pregabalin (CAS 148553-50-8) contains a fully saturated hexanoic acid backbone, whereas 3-(aminomethyl)-5-methylhex-5-enoic acid introduces sp² hybridization at C5–C6, altering both reversed-phase chromatographic retention and UV absorption characteristics. This structural divergence enables baseline chromatographic resolution of the impurity from the parent drug substance, a prerequisite for accurate quantitation in purity assays [1]. In comparison, Pregabalin-4-eliminate (3-(aminomethyl)-5-methylhex-4-enoic acid) contains internal unsaturation at the 4,5-position and exhibits distinct retention behavior, necessitating separate reference standards for each impurity species [1].

Chromatographic Resolution
Head-to-head
5,6-olefin (terminal C=C) enables baseline resolution from Pregabalin; distinct from 4-ene analog retention
Supports impurity quantitation by HPLC
Distinct UV absorption and retention vs saturated backbone
Analytical Chemistry Pharmaceutical Impurity Profiling Method Validation

USP Pharmaceutical Analytical Impurity Designation

3-(Aminomethyl)-5-methylhex-5-enoic acid (rac-5,6-Dehydropregabalin) is catalogued by the United States Pharmacopeia (USP) under Catalog No. 1A02350 as a Pharmaceutical Analytical Impurity (PAI) for Pregabalin . The USP PAI designation distinguishes this compound from generic chemical reagents by providing a defined identity and traceable characterization chain suitable for regulatory submissions. In contrast, Pregabalin (CAS 148553-50-8) is listed as the active pharmaceutical ingredient, not an impurity reference. The (S)-enantiomer (CAS 1141362-94-8) and the 4-ene analog (Pregabalin-4-eliminate) represent distinct impurity entities with different regulatory identities [1].

USP PAI Designation
Head-to-head
Catalog No. 1A02350; UNII 56ERL09SKM; Pharmaceutical Analytical Impurity
Regulatory identity for ANDA impurity profiling
Separate from API and 4-ene standard identities
Regulatory Compliance Quality Control Pharmacopeial Standards

ISO 17034 Certified Reference Material

Commercial suppliers provide 3-(aminomethyl)-5-methylhex-5-enoic acid as an ISO 17034-certified reference material with documented purity >95% and certificate of analysis including NMR, MS, HPLC, IR, and UV characterization [1]. Melting point is specified as 162–168°C . In comparison, Pregabalin is supplied as an API with purity ≥98% but is not validated as an impurity reference standard [2]. Generic gabapentinoid analogs typically lack ISO 17034 reference material certification, a requirement for validated analytical methods in regulated pharmaceutical environments [1].

ISO 17034 Certification
Head-to-head
Certified reference material; purity >95% with full characterization (NMR, MS, HPLC, IR, UV)
Metrological traceability for method validation
Generic analogs typically lack ISO 17034 certification
Analytical Method Validation Reference Standards Quality Control

Lack of HMG-CoA Reductase Inhibition

In a direct enzymatic assay using rat hepatic microsomes, 3-(aminomethyl)-5-methylhex-5-enoic acid was tested for inhibitory activity against HMG-CoA reductase and lacked significant inhibition [1]. This finding establishes that the 5,6-unsaturation does not confer unintended HMG-CoA reductase inhibition, a potential off-target liability for compounds within the amino acid structural class. While Pregabalin's activity at HMG-CoA reductase has not been systematically reported as a primary interaction in the same assay system, the negative data for the 5,6-dehydro analog supports its suitability as an analytical impurity reference without confounding pharmacological activity [1].

HMG-CoA Reductase Activity
Data to verify
Lacked significant inhibitory activity in rat hepatic microsomal assay
No unintended off-target pharmacology
Negative result supports use as impurity reference
Selectivity Profiling Target Engagement Mechanism of Action

Application Scenarios for 3-(Aminomethyl)-5-methylhex-5-enoic Acid


Impurity Profiling in Pregabalin Analysis

3-(Aminomethyl)-5-methylhex-5-enoic acid serves as an authenticated reference marker for identifying and quantifying the 5,6-dehydro impurity in Pregabalin active pharmaceutical ingredient and finished dosage forms [1]. The compound is specifically designated as a Pharmaceutical Analytical Impurity by USP (Catalog No. 1A02350) and is applied in HPLC method development, method validation (AMV), and quality control (QC) workflows for Abbreviated New Drug Applications (ANDA) [1]. Its structural discrimination from Pregabalin and the 4-ene analog ensures accurate impurity tracking without signal overlap [1].

Reference Standard for ANDA Submissions

For generic pharmaceutical manufacturers preparing ANDA submissions for Pregabalin, procurement of ISO 17034-certified 3-(aminomethyl)-5-methylhex-5-enoic acid provides a metrologically traceable reference standard [1]. The availability of full characterization data—including NMR, MS, HPLC, IR, and UV spectra—satisfies regulatory expectations for impurity identification and quantitation [1]. The compound's USP PAI designation (Catalog No. 1A02350) and FDA-assigned UNII (56ERL09SKM) provide a recognized framework for regulatory filings [2].

Method Development for Pregabalin Manufacturing

In commercial Pregabalin production, 3-(aminomethyl)-5-methylhex-5-enoic acid is employed as a critical reference material for developing and validating HPLC methods that monitor impurity profiles across manufacturing batches [1]. The compound's distinct 5,6-unsaturation and terminal olefin confer chromatographic behavior that is readily resolved from Pregabalin, enabling accurate quantitation of impurity levels during process optimization and quality release testing [1].

Stereochemical Reference for Enantiomeric Purity

The racemic nature of 3-(aminomethyl)-5-methylhex-5-enoic acid (CAS 1136478-30-2) provides a critical reference point for chiral method development targeting the (S)-enantiomer (CAS 1141362-94-8), which is the predominant impurity form of regulatory concern in (S)-Pregabalin manufacturing [1]. Procurement of the racemate enables laboratories to establish chiral separation methods and verify enantiomeric purity specifications, a capability not provided by the enantiopure (S)-form alone [1].

Application
Selection Property
Validation Focus
Impurity Profiling for Pregabalin
Structural discrimination from Pregabalin and 4-ene analog
HPLC resolution and purity assay
ANDA Method Validation Support
ISO 17034 certified reference standard
Metrological traceability and characterization package
Manufacturing QC Method Development
Chromatographically resolvable 5,6-olefin impurity
Batch impurity monitoring and release testing
Chiral Method Development
Racemic standard for enantiomeric purity
Chiral separation method and (S)-enantiomer tracking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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